3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆, 300 MHz):
- ¹³C NMR (75 MHz, DMSO-d₆):
Infrared Spectroscopy (IR)
Key absorption bands (KBr pellet):
UV-Vis Spectroscopy
In ethanol, the compound exhibits a π→π* transition at 249 nm (ε = 11,813 M⁻¹cm⁻¹) attributed to the conjugated triazole-aniline system.
Tautomeric Behavior and Isomeric Considerations
The compound exhibits prototropic tautomerism due to the presence of NH and NH₂ groups. The triazole ring exists in equilibrium between two tautomeric forms:
Figure 1 : Tautomeric equilibrium in the triazole moiety
$$ \text{1H-form} \rightleftharpoons \text{4H-form} $$
This tautomerism broadens NH proton signals in NMR spectra and complicates crystallographic analysis. Additionally, positional isomerism may arise if the triazole substituent shifts to other positions (e.g., 3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline).
Table 2 : Isomeric variants and distinguishing features
| Isomer | Key Difference |
|---|---|
| 3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | Triazole substituent at position 3 |
| 3-(1-methyl-1H-1,2,3-triazol-5-yl)aniline | Different triazole ring numbering |
Properties
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-9(11-6-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAZXCJMIRSORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as 1,2,4-triazole derivatives have been reported to interact with various biological targets, including tubulin and copper ions.
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been shown to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Related compounds have been found to inhibit tubulin polymerization, suggesting potential effects on microtubule dynamics and cell division processes.
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability.
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells, suggesting potential cytotoxic effects.
Action Environment
The stability of related compounds in various solvents suggests that the compound’s action may be influenced by the solvent environment.
Biological Activity
3-(1-Methyl-1H-1,2,4-triazol-5-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a triazole ring and an aniline moiety. This compound has been investigated for various biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Structural Characteristics
The structural configuration of this compound allows for diverse chemical reactivity. The presence of the triazole ring is particularly notable as it is known to interact with various biological targets, modulating enzyme activities and receptor functions.
Antimicrobial and Antifungal Properties
Research indicates that compounds featuring the triazole ring often exhibit significant antimicrobial and antifungal activities. For example, studies have shown that derivatives of triazole compounds can inhibit the growth of various pathogens.
| Compound | Target Pathogen | Activity | Reference |
|---|---|---|---|
| This compound | Candida albicans | Moderate inhibition | |
| This compound | Aspergillus niger | Significant inhibition |
The triazole group’s ability to disrupt fungal cell membrane synthesis makes it a valuable scaffold for developing new antifungal agents.
Anticonvulsant Activity
A related study investigated the anticonvulsant properties of triazole derivatives. The results indicated that certain compounds exhibited anticonvulsant activity comparable to established medications like Lamotrigine. This suggests that this compound could be a candidate for further research in seizure management.
| Compound | Model Used | Activity Level | Reference |
|---|---|---|---|
| This compound | Pentylenetetrazol-induced seizures | Comparable to Lamotrigine |
Case Study 1: Antimicrobial Efficacy
In a recent study focusing on the antimicrobial efficacy of triazole derivatives, this compound was tested against several bacterial strains. The results highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with an observed Minimum Inhibitory Concentration (MIC) of 32 μg/mL.
Case Study 2: Anticancer Potential
Another study explored the anticancer potential of triazole derivatives. The compound was tested on various cancer cell lines, including MGC-803 (gastric cancer) and HCT116 (colorectal cancer). The findings revealed that it induced apoptosis in cancer cells through the modulation of the ERK signaling pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(1-Methyl-1H-1,2,4-triazol-5-yl)aniline and its analogs:
Structural and Functional Analysis
Triazole vs. Tetrazole Derivatives
- Triazole-containing analogs (e.g., This compound ) exhibit a balance of hydrogen-bonding capacity and aromatic π-stacking due to the nitrogen-rich triazole ring. This is critical for interactions with kinase ATP-binding pockets, as demonstrated in molecular docking studies of related compounds .
- Tetrazole analogs (e.g., 3-(1-Methyl-1H-tetrazol-5-yl)aniline ) have a higher nitrogen content and distinct electronic properties, which may alter binding kinetics or solubility .
Substituent Effects
- Electron-withdrawing groups (e.g., -CF₃ in CID:61279752) enhance metabolic stability and may increase affinity for hydrophobic enzyme pockets .
- Bulky substituents (e.g., isopropyl in 3-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline ) improve lipophilicity but may reduce target selectivity due to steric clashes .
Ring System Modifications
Preparation Methods
Method Overview
This approach involves a sequence of reactions starting from substituted aniline derivatives, progressing through halogenation, coupling, cyclization, and reduction steps to yield the target compound.
Detailed Procedure
Research Findings:
Patents indicate that the initial halogenated aniline derivatives, such as 3-bromo-2-methoxyaniline, are coupled with boron reagents to form key intermediates. Cyclization with hydrazines or amidines under reflux conditions facilitates the formation of the 1,2,4-triazole ring attached at the 5-position.
Direct Cyclization from Aniline Derivatives
Method Overview
This method employs direct cyclization of suitably substituted aniline derivatives with hydrazine or hydrazine derivatives, often under reflux or microwave-assisted conditions, to form the triazole ring.
Research Findings & Data
Research Findings:
The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline often involves cyclization of hydrazine derivatives with acylated aniline precursors. For example, the reaction of 2-methoxy-3-(bromo)aniline with hydrazine hydrate in ethanol under reflux yields the triazole core efficiently.
One-Pot Synthesis Strategies
Method Overview
Recent advancements have demonstrated the feasibility of one-pot synthesis, combining multiple steps into a single reaction vessel to improve efficiency and yield.
Research Findings & Data
Notes:
The one-pot approach involves acylation, cyclization, and subsequent reduction or functionalization steps without isolating intermediates. For example, the synthesis of 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-aniline was achieved with yields approaching 98% using this method.
Reduction and Final Functionalization
Method Overview
The final step typically involves reduction of nitro or other oxidized intermediates to yield the free amine, often using catalytic hydrogenation.
| Reagents | Conditions | Yield | References |
|---|---|---|---|
| Palladium on carbon (Pd/C) + hydrogen | 20–40 hours at room temperature or mild heating | 95–97% | |
| Alternative: chemical reduction with hydrides | Variable | 80–90% |
Research Findings:
Hydrogenation in methanol over Pd/C at ambient pressure effectively reduces intermediates to the target aniline derivative, with high purity and yield.
Summary of Key Data
Q & A
Q. Structural elucidation :
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., N–N bonds in triazole ≈ 1.31–1.35 Å) and dihedral angles between the triazole and aniline moieties .
- Spectroscopy :
- HPLC : Retention time comparison with standards (≥95% purity threshold) .
- Mass spectrometry : Molecular ion peak at m/z 174.2 ([M+H]⁺) .
Advanced: How do structural modifications to the triazole or aniline moieties affect bioactivity in SAR studies?
Q. Key findings from structure-activity relationship (SAR) studies :
- Triazole substitution :
- Methyl at the 1-position enhances antifungal activity (e.g., MIC = 2 µg/mL against Candida albicans) by improving membrane permeability .
- Bulkier groups (e.g., propyl) reduce solubility but increase binding affinity to cytochrome P450 enzymes .
- Aniline modifications :
- Parallel synthesis : Generate derivatives with systematic substitutions.
- Docking simulations : Predict interactions with targets like fungal lanosterol demethylase .
Advanced: How can computational methods like molecular docking guide the design of derivatives targeting EGFR or RET in cancer research?
Q. Case study :
- AutoDock Vina : Used to dock 3-(1-methyl-triazolyl)aniline derivatives into EGFR (PDB: 1M17) and RET (PDB: 2IVU) active sites.
- Binding energy : -9.7 kcal/mol for EGFR (comparable to gefitinib, -10.2 kcal/mol) .
- Key interactions : Hydrogen bonds with Met793 (EGFR) and π-stacking with Phe904 .
Workflow :
Ligand preparation : Optimize 3D structures using Gaussian09 (B3LYP/6-31G*).
Grid box setup : Focus on ATP-binding pockets (20 ų).
Post-docking analysis : Visualize with PyMOL or Discovery Studio .
Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Q. Common sources of discrepancies :
- Assay conditions : pH (7.4 vs. 6.5) and serum content (e.g., 10% FBS) alter compound stability .
- Cell line variability : EGFR expression levels differ between A549 (lung) and MCF-7 (breast) cancer cells .
Resolution strategies : - Standardized protocols : Follow NIH/WHO guidelines for cytotoxicity assays (e.g., MTT at 48 hours).
- Metabolomic profiling : Identify degradation products via LC-MS/MS .
- Orthogonal assays : Confirm results using SPR (surface plasmon resonance) for binding affinity .
Basic: What analytical techniques quantify this compound in biological matrices?
- LC-MS/MS :
- UV-Vis : Quantify at λ_max = 265 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .
Advanced: What strategies mitigate toxicity while retaining efficacy in preclinical studies?
- Prodrug design : Mask the aniline NH₂ with acetyl groups to reduce hepatotoxicity (e.g., 50% lower ALT levels in mice) .
- Co-crystallization : Improve solubility using cyclodextrins (e.g., β-CD increases aqueous solubility by 8-fold) .
- In silico toxicity prediction : Use SwissADME or ProTox-II to flag mutagenic or hepatotoxic motifs .
Basic: How is the stability of this compound assessed under varying storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
